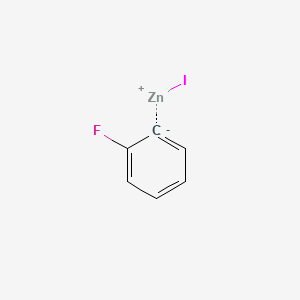

2-Fluorophenylzinc iodide

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

fluorobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHRMZUVCBJTTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)F.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluorophenylzinc Iodide

Generation of Arylmagnesium Intermediates via Iodine-Magnesium Exchange

The iodine-magnesium exchange reaction is an efficient method for preparing functionalized arylmagnesium reagents (Grignard reagents). researchgate.netorganic-chemistry.orgnih.gov This exchange is typically carried out using a Grignard reagent such as isopropylmagnesium chloride (iPrMgCl) or phenylmagnesium chloride (PhMgCl). nih.govuni-muenchen.de The use of iPrMgCl·LiCl, often referred to as a "Turbo-Grignard" reagent, has been shown to significantly accelerate the rate of both bromine- and iodine-magnesium exchanges. researchgate.net

This method offers a mild and rapid pathway to the arylmagnesium species, often proceeding at low temperatures and tolerating a variety of sensitive functional groups. organic-chemistry.orgnih.gov For example, the iodine-magnesium exchange has been successfully applied to substrates containing esters and other functionalities that would be incompatible with more aggressive organometallic preparations. researchgate.net

Transmetalation with Zinc(II) Salts for 2-Fluorophenylzinc Iodide Formation

Once the arylmagnesium intermediate, such as 2-fluorophenylmagnesium halide, is formed, it can be readily converted to this compound through transmetalation with a zinc(II) salt, most commonly zinc chloride (ZnCl₂) or zinc iodide (ZnI₂). researchgate.netnih.gov This reaction involves the transfer of the 2-fluorophenyl group from magnesium to zinc.

This transmetalation step is generally fast and high-yielding. nih.gov A significant advantage of this two-step sequence is that the highly reactive Grignard reagent is immediately trapped by the zinc salt, leading to the more chemoselective organozinc reagent. beilstein-journals.org This in-situ trapping allows for the presence of sensitive functional groups that might otherwise react with the Grignard intermediate. beilstein-journals.org The resulting this compound can then be used directly in subsequent reactions, such as the widely applied Negishi cross-coupling. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Synthetic Methodologies

| Feature | Direct Insertion of Zinc | Metal-Halogen Exchange & Transmetalation |

|---|---|---|

| Starting Material | Primarily 2-fluoroiodobenzene | Aryl iodides, bromides, or chlorides beilstein-journals.org |

| Key Reagents | Activated Zinc, LiCl wikipedia.orggoogle.com | Grignard reagent (e.g., iPrMgCl·LiCl), Zinc(II) salt (e.g., ZnCl₂) researchgate.netnih.gov |

| Advantages | More atom-economical, one-step process rsc.org | Broader substrate scope (includes bromides/chlorides), milder conditions for some substrates beilstein-journals.orgorganic-chemistry.org |

| Considerations | Requires efficient zinc activation nih.gov | Two-step process, requires careful control of stoichiometry |

Considerations for Large-Scale Synthesis and Scalability

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process parameters to ensure safety, efficiency, and economic viability. Key considerations revolve around reaction kinetics, heat management, reactor technology, and process control.

A significant challenge in scaling up the synthesis of organozinc reagents is their inherent instability, exothermicity, and sensitivity to moisture and oxygen. nih.gov Traditional batch processing methods, while suitable for small quantities, can pose safety risks on a large scale due to potential thermal runaways and the difficulty in handling large volumes of sensitive reagents. nih.govconsensus.app Consequently, modern approaches to scalable synthesis focus on continuous flow technologies. nih.govresearchgate.netacs.org

Continuous flow systems offer substantial advantages for the industrial production of organozinc halides. acs.org By using packed-bed reactors filled with zinc turnings, the halide precursor solution can be passed through the reactor, allowing for precise control over reaction conditions such as temperature, pressure, and residence time. nih.govresearchgate.net This methodology minimizes the volume of the reactive and sensitive organometallic reagent present in the system at any given time, significantly enhancing process safety. acs.org Research into the continuous synthesis of various organozinc reagents has demonstrated that full conversion of the starting organic halide can be achieved in a single pass through the reactor, with organozinc yields reported in the range of 82–92%. researchgate.netacs.org

For the synthesis of this compound, this would involve flowing a solution of 2-fluoroiodobenzene in a suitable solvent, such as tetrahydrofuran (B95107) (THF), through a temperature-controlled column containing activated zinc metal. nih.gov The activation of zinc is a critical parameter for achieving high conversion and yields. researchgate.netacs.org Both mechanical and chemical activation methods are employed in large-scale operations. researchgate.netacs.org Chemical activation can be achieved through mediators like lithium chloride (LiCl), which facilitates the oxidative insertion of zinc into the carbon-iodine bond. beilstein-journals.org

The development of pilot-scale setups has demonstrated the feasibility of these continuous flow processes for industrially relevant throughputs. Systems capable of producing 3–5 liters per hour have been successfully built and tested for the synthesis of organozinc reagents. researchgate.netacs.org Further process intensification has led to the development of systems achieving throughputs as high as 13 L/h for subsequent reactions involving organozinc compounds. acs.org Such systems can be automated and may incorporate in-line analytical techniques to monitor reagent purity and concentration, ensuring consistent product quality. acs.org

The table below summarizes key findings from research on the scalable continuous synthesis of organozinc halides, which are directly applicable to the large-scale production of this compound.

Table 1: Research Findings on Scalable Continuous Synthesis of Organozinc Halides

| Parameter | Finding | Significance for Scalability | Source(s) |

|---|---|---|---|

| Technology | Continuous flow packed-bed reactors | Enhanced safety by minimizing reagent volume; improved control over exothermic reactions. | researchgate.net, acs.org, nih.gov |

| Zinc Activation | Mechanical and chemical (e.g., LiCl) activation investigated | Crucial for achieving high conversion rates and reproducible yields on a large scale. | researchgate.net, acs.org, beilstein-journals.org |

| Conversion Rate | Full conversion of organic halide in a single pass | High process efficiency, reducing the need for downstream separation of unreacted starting material. | researchgate.net, acs.org |

| Achieved Yields | 82–92% for the organozinc reagent | Demonstrates the high efficiency and economic potential of continuous flow methods. | researchgate.net, acs.org |

| Process Throughput | Laboratory setups producing 30 ml/h; pilot-scale setups achieving 3-5 L/h. | Confirms the viability of the technology for industrial production volumes. | researchgate.net, acs.org, nih.gov |

Reactivity and Reaction Mechanisms of 2 Fluorophenylzinc Iodide

Fundamental Principles of Carbon-Zinc Bond Reactivity in Catalytic Cycles

The utility of 2-Fluorophenylzinc iodide in catalytic cycles stems from the nature of its carbon-zinc (C-Zn) bond. Organozinc reagents, including arylzinc halides like this compound, are notable for their moderate reactivity. nih.gov This characteristic makes them less reactive and more functional group tolerant than their organolithium or Grignard counterparts. researchgate.net The C-Zn bond is sufficiently polarized to allow the 2-fluorophenyl group to act as a nucleophile, transferring from the zinc atom to a transition metal center in a key step known as transmetalation. numberanalytics.comchemistryviews.org

The presence of the ortho-fluorine atom in this compound influences its reactivity. This electron-withdrawing substituent can enhance the electrophilicity of the ipso-carbon, which can have an effect on the rates of the elementary steps in the catalytic cycle. The stability of the reagent is often enhanced by solvents like tetrahydrofuran (B95107) (THF), which coordinate to the zinc center and prevent aggregation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective for mediating cross-coupling reactions involving this compound due to their high catalytic activity, broad functional group tolerance, and the ability of palladium to readily undergo the necessary oxidative addition and reductive elimination steps. wikipedia.orgfiveable.me These reactions provide a powerful method for constructing complex molecular architectures.

Negishi Coupling Protocols with Aryl and Heteroaryl Electrophiles.numberanalytics.comwikipedia.orgorganic-chemistry.orgresearchgate.net

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of C-C bond formation. numberanalytics.comwikipedia.org For this compound, this reaction allows for the formation of 2-fluoro-substituted biaryl and heteroaryl compounds, which are important structural motifs in pharmaceuticals and materials science.

The choice of ligand coordinated to the palladium center is critical, as it significantly influences the catalyst's stability, activity, and selectivity. numberanalytics.comuni-muenchen.de Ligands can affect the rates of oxidative addition, transmetalation, and reductive elimination.

Phosphine (B1218219) Ligands : Both monodentate and bidentate phosphine ligands are commonly employed. numberanalytics.com Bulky, electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines like RuPhos and CPhos, can promote the formation of highly active, low-coordinate palladium(0) species, which facilitates oxidative addition. bucknell.edunih.gov These bulky ligands can also inhibit undesirable side reactions. bucknell.edu

N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong sigma-donating ligands that can form very stable and active palladium complexes, often leading to high catalytic turnover numbers. numberanalytics.com

Hemilabile Ligands : Ligands containing both a strongly coordinating atom (like phosphorus) and a weakly coordinating group (like an olefin with an electron-withdrawing group) can facilitate reductive elimination, which is often the product-forming step. uva.esrsc.org

Research has shown that the stereochemical outcome of Negishi couplings, particularly with alkenyl halides, can be highly dependent on the ligand, challenging the long-held view that these reactions always proceed with retention of stereochemistry. nih.gov The use of additives like TMEDA in conjunction with specific palladium catalysts can control selectivity and improve yields. nih.govsigmaaldrich.com

Table 1: Effect of Ligands on a Model Negishi Coupling Reaction This table is illustrative and based on general findings in the literature. Specific results can vary based on the exact substrates and conditions.

| Ligand | Catalyst Precursor | Typical Outcome | Reference(s) |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Standard, widely used ligand. wikipedia.org | numberanalytics.comwikipedia.org |

| RuPhos | Pd(OAc)₂ | High yields, inhibits side reactions. bucknell.edu | bucknell.edu |

| CPhos | Pd₂(dba)₃ | Excellent for coupling secondary alkylzincs. nih.gov | nih.govmit.edu |

| XPhos | Pd₂(dba)₃ | Broadly applicable, good for aminations. sigmaaldrich.com | sigmaaldrich.com |

A major advantage of the Negishi coupling is its high degree of functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. researchgate.netwikipedia.org

This compound has been shown to couple with a wide variety of aryl and heteroaryl halides and triflates. The reaction tolerates numerous functional groups on both the organozinc reagent and the electrophilic coupling partner.

Tolerated Functional Groups:

Esters researchgate.net

Nitriles researchgate.netnih.gov

Ketones researchgate.netnih.gov

Aldehydes researchgate.netresearchgate.net

Anilines and Phenols researchgate.net

Carboxylic Acids researchgate.net

Halogens (Cl, Br) on the coupling partner nih.gov

Acetals nih.gov

Sulfur, nitrogen, and oxygen-containing heterocycles nih.gov

For example, studies have demonstrated the successful coupling of 2-fluorophenylzinc bromide (a closely related reagent) with aryl halides containing electron-donating (e.g., methoxy) and electron-withdrawing groups, as well as sterically hindered electrophiles. nih.gov The reaction's compatibility with other halides, such as chloro and bromo groups on the aryl electrophile, allows for sequential cross-coupling reactions. nih.gov

Table 2: Examples of Negishi Coupling with Functionalized Aryl Electrophiles This table compiles representative examples from the literature to illustrate substrate scope.

| Organozinc Reagent | Aryl Electrophile | Product | Key Tolerated Group | Reference(s) |

|---|---|---|---|---|

| 4-Fluorophenylzinc bromide | Bromo-1,2-azaborine | 3-(4-fluorophenyl)-1,2-azaborine | B-H bond, N-heterocycle | nih.gov |

| 4-Chlorophenylzinc bromide | Bromo-1,2-azaborine | 3-(4-chlorophenyl)-1,2-azaborine | Aryl Chloride | nih.gov |

| Propylzinc bromide | Bromo-1,2-azaborine | 3-propyl-1,2-azaborine | Alkyl group | nih.gov |

| Phenylzinc bromide | Bromo-1,2-azaborine | 3-phenyl-1,2-azaborine | Phenyl group | nih.gov |

The catalytic cycle of the Negishi coupling is generally understood to proceed through three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl or heteroaryl halide (Ar-X) to a low-valent palladium(0) complex. numberanalytics.comfiveable.me This step involves the cleavage of the carbon-halogen bond and results in the formation of a palladium(II) intermediate, [Ar-Pd(II)-X]. csbsju.eduacs.org The rate of this step typically follows the order of halide reactivity: I > Br > Cl. wikipedia.orgfiveable.me The presence of an ortho-fluorine, as in this compound's coupling partner, can influence the electronic properties of the aryl halide and potentially accelerate this step.

Transmetalation : This is the key step where the organozinc reagent transfers its organic group to the palladium(II) center. rsc.org this compound reacts with the [Ar-Pd(II)-X] complex, replacing the halide (X) with the 2-fluorophenyl group to form a diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar']. wikipedia.org The zinc halide (ZnIX) is formed as a byproduct. wikipedia.org Transmetalation is often the rate-limiting step of the catalytic cycle. rsc.org Studies have indicated that for arylzinc species, higher-order zincate species are not formed prior to transmetalation, unlike their alkylzinc counterparts. wikipedia.org It has also been discovered that a second transmetalation can occur, where the diorganopalladium intermediate reacts with another molecule of the organozinc reagent, which can lead to homocoupling side products. rsc.orgacs.orgresearchgate.net

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (Ar and Ar') couple to form the new C-C bond of the final product (Ar-Ar'), and the palladium catalyst is regenerated in its active Pd(0) state, allowing it to re-enter the catalytic cycle. numberanalytics.comwikipedia.org This step is thought to proceed from a cis-complex, and if the trans-adduct is formed during transmetalation, a trans-to-cis isomerization must occur first. wikipedia.org

Cross-Coupling with Alkenyl and Alkynyl Halides for sp²-sp² and sp²-sp Carbon-Carbon Bond Formation

The utility of this compound extends beyond coupling with aryl electrophiles to include reactions with alkenyl and alkynyl halides, enabling the formation of sp²-sp² and sp²-sp carbon-carbon bonds, respectively. These reactions provide access to valuable fluorinated styrenes, stilbenes, and aryl acetylenes.

The fundamental mechanism remains the same as for aryl halides, involving oxidative addition of the alkenyl or alkynyl halide to Pd(0), followed by transmetalation with this compound and subsequent reductive elimination. wikipedia.orgcsbsju.edu

sp²-sp² Coupling: The coupling with alkenyl halides, such as vinyl bromides or iodides, is a powerful method for synthesizing substituted alkenes. wikipedia.org A key consideration in these reactions is the stereochemistry of the double bond. Generally, Pd-catalyzed cross-couplings are expected to proceed with retention of the olefin geometry. nih.gov However, research has shown that ligand-dependent isomerization of palladium(II) intermediates can lead to a loss of stereointegrity, particularly with Z-alkenyl halides. nih.gov The choice of ligand and additives is therefore crucial to ensure high stereoselectivity. nih.gov

sp²-sp Coupling: Coupling with alkynyl halides provides a direct route to arylalkynes. The oxidative addition of the C(sp)-X bond to Pd(0) is a feasible step in the catalytic cycle. wikipedia.org These reactions are often highly efficient and provide a reliable method for constructing the 2-fluorophenyl-alkyne linkage.

Copper-Catalyzed Transformations

The versatility of this compound extends to a variety of copper-catalyzed transformations, which are pivotal in the formation of complex organic molecules. These reactions leverage the unique reactivity of the organozinc reagent in the presence of copper catalysts to achieve specific and efficient bond formations.

Carbocupration of Alkynes Initiated by this compound

The copper-catalyzed addition of organometallic reagents to alkynes, known as carbocupration, is a powerful method for the stereoselective synthesis of substituted alkenes. When this compound is employed in these reactions, it allows for the introduction of the 2-fluorophenyl group onto an alkyne framework.

The reaction is extremely rapid, and the use of organocopper reagents generally leads to the formation of pure (E)-isomers after hydrolysis. d-nb.info The process involves the syn-addition of the organocopper species, derived from the transmetalation of this compound with a copper salt, across the carbon-carbon triple bond of the alkyne. This results in a vinylcopper intermediate, which can then be trapped by various electrophiles to yield highly substituted and functionalized alkenes. The stereospecificity of this reaction is a key advantage, providing a reliable route to specific olefin isomers. d-nb.infobeilstein-journals.org

The efficiency and outcome of the carbocupration can be influenced by the reaction conditions, such as the solvent and the specific copper source used. For instance, using CuBr·Me₂S can lead to better yields compared to CuI. beilstein-journals.org While tetrahydrofuran (THF) is a common solvent, diethyl ether (Et₂O) is sometimes preferred as it can prevent the formation of branched isomers, highlighting the role of chelation in directing the regiochemistry of the carbometalation. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed Carbocupration of Alkynes

| Alkyne Substrate | Organometallic Reagent | Copper Catalyst | Solvent | Product Type | Stereochemistry | Reference |

| Ethynyl Carbamate | Alkylmagnesium Halide | CuI (10 mol%) | Et₂O | (E)-Substituted Alkene | High (E)-selectivity | beilstein-journals.org |

| Ynamide | Organocopper Reagent | CuBr·Me₂S | THF/Et₂O | Substituted Enamide | High regio- and stereoselectivity | beilstein-journals.org |

| Alkynyl Sulfone | Alkylzinc Bromide | Copper Catalyst | THF or Et₂O | Substituted Vinyl Sulfone | Single stereoisomer (syn-addition) | d-nb.infobeilstein-journals.org |

Copper-Mediated Acylation Reactions

Copper-mediated acylation reactions involving organozinc reagents like this compound are less commonly documented in readily available literature compared to other cross-coupling reactions. However, the general principles of copper-catalyzed acylations suggest a plausible pathway. In such a reaction, this compound would first transmetalate with a suitable copper(I) salt to form a 2-fluorophenylcopper species. This intermediate would then react with an acylating agent, such as an acyl chloride, to form the corresponding ketone, 2-fluorophenyl ketone. The catalytic cycle would be regenerated through the reformation of the active copper species. The diversity of copper's oxidation states allows it to catalyze reactions through both one and two-electron mechanisms, which is a key factor in its broad applicability in organic synthesis. beilstein-journals.org

Elucidation of Copper-Based Catalytic Mechanisms and Intermediates

The mechanism of copper-catalyzed reactions involving organozinc reagents typically begins with a transmetalation step, where the organic group is transferred from zinc to the copper catalyst. In the case of this compound, this would generate a 2-fluorophenylcopper(I) intermediate.

In Carbocupration: The 2-fluorophenylcopper(I) species then undergoes syn-addition to the alkyne, forming a vinylcopper(I) intermediate. This step is generally highly stereoselective. The resulting vinylcopper species is a key intermediate that can be trapped by a variety of electrophiles. The stability and reactivity of this intermediate are influenced by the substituents on the alkyne and the reaction conditions.

In Cross-Coupling Reactions: For cross-coupling reactions, the mechanism often involves an oxidative addition and reductive elimination sequence. After the formation of the organocopper(I) species, it can undergo oxidative addition with an organic halide to form a copper(III) intermediate. nih.gov Subsequent reductive elimination from this higher-valent copper species yields the cross-coupled product and regenerates the copper(I) catalyst. nih.gov For instance, the reaction of an aryl iodide with a cationic copper reagent and silver fluoride (B91410) is suggested to proceed via a facile reductive elimination from a cationic arylcopper(III) fluoride intermediate. nih.gov

The nature of the ligands coordinated to the copper center plays a crucial role in stabilizing the various intermediates and modulating the reactivity and selectivity of the catalyst.

Cobalt-Catalyzed Reactions

Cobalt-catalyzed reactions have emerged as a cost-effective and powerful alternative to more traditional palladium- or nickel-based systems for cross-coupling and acylation reactions. rsc.org These methods often exhibit broad functional group tolerance. rsc.org

Cross-Coupling Applications Under Cobalt Catalysis

This compound can be effectively utilized in cobalt-catalyzed cross-coupling reactions to form C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds. These reactions are advantageous due to the low cost and lower toxicity of cobalt compared to precious metals. rsc.org A typical catalytic system involves a cobalt salt, such as CoCl₂, often in the presence of a ligand like 2,2'-bipyridine. nih.govnih.gov

The scope of these reactions is broad, allowing the coupling of various functionalized organozinc reagents with (hetero)aryl halides. nih.gov For instance, cobalt catalysis can facilitate the cross-coupling of diarylmanganese reagents with secondary alkyl iodides and di(hetero)arylmanganese reagents with primary and secondary alkyl halides. uni-muenchen.de While the direct use of this compound is not explicitly detailed in every study, the principles extend to arylzinc halides in general.

Table 2: Cobalt-Catalyzed Cross-Coupling Reactions

| Organometallic Reagent | Coupling Partner | Cobalt Catalyst System | Product Type | Reference |

| Functionalized Alkylzinc Reagents | (Hetero)aryl Halides | 10% CoCl₂, 20% 2,2'-bipyridine | Functionalized Alkyl-(hetero)arenes | nih.gov |

| Diarylmanganese Reagents | Secondary Alkyl Iodides | Cobalt Catalyst | Aryl-Alkyl Coupled Products | uni-muenchen.de |

| Arylzinc Chlorides | α-Bromolactones | Cobalt Catalyst | α-Aryl-Lactones | uni-muenchen.de |

The mechanism of these cobalt-catalyzed Negishi-type cross-couplings is thought to proceed through a Co(I)/Co(III) catalytic cycle. nih.gov The Co(II) precatalyst is first reduced by the organozinc reagent to a catalytically active Co(I) species. nih.gov This Co(I) intermediate undergoes oxidative addition with the organic halide to form a Co(III) species. Subsequent transmetalation with the organozinc reagent followed by reductive elimination affords the cross-coupled product and regenerates the Co(I) catalyst. nih.gov The choice of solvent and ligand is critical; for example, acetonitrile (B52724) and bipyridine ligands can stabilize the active Co(I) species and prevent its disproportionation. nih.gov

Cobalt-Mediated Acylation Reactions

Cobalt catalysis is also effective for the acylation of organozinc reagents. uni-muenchen.de These reactions provide a direct route to ketones by coupling organozinc compounds with acylating agents, such as thiopyridyl esters. uni-muenchen.de The use of this compound in such a reaction would be expected to produce the corresponding 2-fluorophenyl ketone.

The reaction conditions typically involve a cobalt salt as the catalyst. The process is believed to follow a similar mechanistic pathway to the cross-coupling reactions, involving the formation of an acyl-cobalt intermediate followed by transmetalation with the organozinc reagent and subsequent reductive elimination. These cobalt-catalyzed acylations are valuable for their functional group tolerance and efficiency. uni-muenchen.de

Postulated Mechanistic Insights in Cobalt-Catalyzed Processes

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and sustainable alternative to those catalyzed by precious metals like palladium. nih.govresearchgate.net When this compound participates in these reactions, the underlying mechanism is generally postulated to proceed through a Co(I)/Co(III) catalytic cycle, although the precise nature can be complex and substrate-dependent. nih.govrsc.org

The catalytic cycle is thought to be initiated by the in situ reduction of a cobalt(II) precatalyst, such as cobalt(II) chloride (CoCl₂), by the organozinc reagent itself to form a highly reactive cobalt(I) species. This active Co(I) complex then undergoes oxidative addition with an organic electrophile (e.g., an aryl or alkyl halide), leading to the formation of a cobalt(III) intermediate. rsc.org The subsequent key step is transmetalation, where the 2-fluorophenyl group is transferred from the zinc atom of this compound to the cobalt(III) center. Finally, reductive elimination from the cobalt(III) complex yields the desired cross-coupled product and regenerates the active cobalt(I) catalyst, allowing the cycle to continue. nih.gov

There has been discussion regarding the potential involvement of radical intermediates in these processes. However, mechanistic studies, including radical-trapping experiments using agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), have in some cases shown no significant inhibition of the reaction. nih.govuni-muenchen.de This evidence suggests that for certain cobalt-catalyzed cross-couplings with organozinc reagents, a closed-shell pathway operating through discrete Co(I) and Co(III) oxidation states is more likely than a mechanism involving free radical intermediates. nih.govrsc.org

Table 1: Postulated Steps in the Co(I)/Co(III) Catalytic Cycle

| Step | Description | Plausible Intermediates | References |

|---|---|---|---|

| 1. Catalyst Activation | Reduction of a Co(II) precatalyst (e.g., CoCl₂) by the organozinc reagent to an active Co(I) species. | [L-Co(I)]⁻ | |

| 2. Oxidative Addition | The organic electrophile (R-X) adds to the Co(I) center, forming a Co(III) complex. | [L-Co(III)(R)(X)]⁻ | rsc.org |

| 3. Transmetalation | The 2-fluorophenyl group is transferred from zinc to the Co(III) center, displacing the halide. | [L-Co(III)(R)(2-F-Ph)]⁻ | nih.gov |

| 4. Reductive Elimination | The coupled product (R-(2-F-Ph)) is eliminated from the Co(III) center, regenerating the active Co(I) catalyst. | [L-Co(I)]⁻ + R-(2-F-Ph) | nih.govrsc.org |

Exploration of Other Transition Metal Catalysis (e.g., Rhodium-catalyzed carbometalation)

Beyond cobalt, rhodium has been effectively used to catalyze reactions involving organozinc reagents, particularly in carbometalation reactions. beilstein-journals.orgnih.gov Carbometalation, the addition of a carbon-metal bond across a carbon-carbon multiple bond, provides a direct route to complex, stereodefined organometallic intermediates that are versatile in synthesis. d-nb.infokyoto-u.ac.jp

A notable example is the rhodium-catalyzed carbozincation of alkynes with arylzinc reagents like this compound. beilstein-journals.orgd-nb.info In a typical mechanism, an aryl-rhodium species, generated from the rhodium catalyst and the organozinc compound, adds across the alkyne in a step known as carborhodation. beilstein-journals.org This can be followed by subsequent intramolecular processes, such as a 1,4-hydrogen shift or a 1,4-addition, depending on the substrate's structure. beilstein-journals.orgnih.gov The final step often involves a transmetalation from the arylzinc reagent to a rhodium enolate, which produces a zinc enolate that can be trapped with an electrophile. beilstein-journals.org The scope of this reaction is broad, accommodating a wide variety of alkynes (such as ynamides) and organozinc reagents, highlighting its synthetic utility. nih.govresearchgate.net

Table 2: Representative Scope of Rhodium-Catalyzed Carbozincation of Ynamides

The following table, adapted from related studies, illustrates the versatility of organozinc reagents in Rh-catalyzed carbozincation, a reaction class applicable to this compound. researchgate.net

| Ynamide Substrate | Organozinc Reagent (R-ZnX) | Resulting Product Structure (Post-Quench) | References |

|---|---|---|---|

| N-benzyl-N-(phenylethynyl)tosylamide | Et₂Zn | (Z)-N-benzyl-N-(2-phenylbut-1-en-1-yl)tosylamide | researchgate.net |

| N-benzyl-N-(phenylethynyl)tosylamide | PhZnBr | (Z)-N-benzyl-N-(1,2-diphenylvinyl)tosylamide | researchgate.net |

| N-butyl-N-(hex-1-yn-1-yl)tosylamide | Et₂Zn | (Z)-N-butyl-N-(oct-3-en-4-yl)tosylamide | researchgate.net |

| N-(dec-1-yn-1-yl)-N-methyltosylamide | iPrZnBr | (Z)-N-(2-methyldec-1-en-1-yl)-N-methyltosylamide | researchgate.net |

Direct Nucleophilic Substitution Reactions Involving this compound

While often used in transition-metal-catalyzed cross-coupling, this compound can also function directly as a nucleophile in substitution reactions. ijmpronline.com Organozinc reagents are generally considered moderately reactive nucleophiles, possessing greater functional group tolerance but lower reactivity than their Grignard or organolithium counterparts. wikipedia.org This characteristic allows them to be used in synthetic steps where stronger organometallics might lead to side reactions.

Direct nucleophilic substitution has been demonstrated in reactions where organozinc reagents displace suitable leaving groups. ijmpronline.comnih.gov For instance, organozinc compounds have been shown to react in an SN2-like fashion with substrates such as 2-sulfonyl cyclic ethers, where the sulfonyl group acts as the leaving group. nih.gov Similarly, other leaving groups like tosylates and mesylates can be displaced. ijmpronline.com The efficiency of these direct substitution reactions can sometimes be enhanced by the addition of activating salts, such as lithium iodide or lithium bromide, which can facilitate the departure of the leaving group or increase the nucleophilicity of the organozinc species. ijmpronline.com The iodide counter-ion in this compound is itself an excellent leaving group in other contexts, a property that underscores the principles of nucleophilic substitution chemistry. nih.govlumenlearning.com

Table 3: Examples of Direct Nucleophilic Substitution with Organozinc Reagents

| Substrate Class | Leaving Group | Role of Organozinc Reagent | Key Findings | References |

|---|---|---|---|---|

| 2-Sulfonyl Cyclic Ethers | Benzenesulfonyl (PhSO₂) | Nucleophile | Enables stereoselective synthesis of substituted tetrahydrofurans. | nih.gov |

| Alkyl Phosphonates | Phosphate esters | Nucleophile | Readily converted into organozinc compounds by direct zinc insertion and subsequent reaction. | ijmpronline.com |

| Alkyl Tosylates/Mesylates | Tosyl (TsO⁻), Mesyl (MsO⁻) | Nucleophile | Displacement occurs via direct insertion of zinc, often requiring additives like LiI to proceed efficiently. | ijmpronline.com |

| Carbonyl Compounds | (none - addition reaction) | Nucleophile | In Barbier-type reactions, the organozinc adds to the carbonyl, demonstrating its nucleophilic character. | wikipedia.org |

Advanced Applications of 2 Fluorophenylzinc Iodide in Organic Synthesis

Facile Construction of Fluorinated Biaryl Scaffolds

The synthesis of fluorinated biaryl compounds is a cornerstone of modern medicinal and materials chemistry. The 2-fluorobiphenyl (B19388) unit is a key pharmacophore in numerous bioactive molecules. 2-Fluorophenylzinc iodide serves as a highly effective nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling, to construct these valuable scaffolds. organic-chemistry.orgwikipedia.org The reaction of this compound with a variety of aryl halides or triflates proceeds efficiently, often in high yields, demonstrating its reliability as a coupling partner.

The general transformation involves the coupling of an aryl electrophile with the organozinc reagent, catalyzed by a palladium complex. This method is distinguished by its functional group tolerance and the relatively mild conditions required for the reaction to proceed.

Table 1: General Scheme for Fluorinated Biaryl Synthesis via Negishi Coupling

| Reactant A | Reactant B | Catalyst | Product |

| This compound | Aryl-X (X = I, Br, Cl, OTf) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 2-Fluoro-1,1'-biphenyl |

This reaction provides a direct and efficient route to fluorinated biaryls, leveraging the established reactivity of organozinc reagents in Negishi cross-coupling. organic-chemistry.org

Regioselective and Chemoselective Functionalization of Complex Substrates

The precise modification of complex molecules is a central challenge in organic synthesis. This compound and related organozinc reagents offer solutions for the regioselective and chemoselective introduction of aryl groups into intricate molecular frameworks, including various heterocyclic systems.

Synthesis of Substituted Heterocycles (e.g., Coumarins, Indoles, Pyridines, Thiazoles)

The functionalization and synthesis of heterocyclic compounds are critical for drug discovery. While numerous methods exist for the synthesis of these core structures, the direct introduction of a fluorinated aryl group using an organometallic reagent like this compound is a key strategy.

Coumarins: The coumarin (B35378) scaffold is present in many natural products and pharmaceuticals. While common synthetic routes include the Pechmann condensation, Knoevenagel condensation, and Wittig reactions, Negishi coupling represents a powerful tool for functionalization. nih.govorganic-chemistry.orgijcce.ac.ir The versatility of this chemistry has been demonstrated in the successful coupling of a 4-coumarinylzinc bromide with a brominated azaborine, showcasing the viability of coumarin-based organozinc reagents in complex syntheses. nih.gov

Indoles: The indole (B1671886) ring is one of the most ubiquitous heterocycles in medicinal chemistry. Classical synthetic methods include the Fischer, Leimgruber–Batcho, and Reissert syntheses. pharmaguideline.com While the functionalization of indoles is an active area of research, specific examples detailing the use of this compound were not prominent in the surveyed literature. beilstein-journals.orgnih.gov

Pyridines: Pyridine (B92270) derivatives are essential in both agrochemicals and pharmaceuticals. The functionalization of the pyridine ring can be challenging, but cross-coupling reactions with organozinc reagents provide a reliable method. Synthetically useful reagents such as 4-Bromo-2-fluorophenylzinc iodide and 6-Methoxy-2-pyridylzinc bromide are commercially available, indicating the broad utility of such building blocks for accessing complex substituted pyridines. apolloscientific.co.ukchemicalbook.com

Thiazoles: The thiazole (B1198619) ring is another important heterocycle found in numerous bioactive compounds, including Vitamin B1. The most common synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. mdpi.comjpionline.orgorganic-chemistry.org

Installation of Fluoroaryl Moieties into Azaborine Systems

1,2-Azaborines are boron- and nitrogen-containing benzene (B151609) analogues that have attracted interest for their unique electronic properties and potential applications in materials science and medicinal chemistry. Developing methods to functionalize these rings is key to exploring their potential.

Recent research has demonstrated that Negishi cross-coupling is a versatile strategy for the late-stage functionalization of 1,2-dihydro-1,2-azaborines. nih.gov This method allows for the installation of a wide range of alkyl, alkenyl, aryl, and heteroaryl substituents onto a brominated azaborine core while preserving a reactive B-H bond for further transformations. nih.gov The reaction shows broad functional group tolerance, including compatibility with chlorides, acetals, and sulfur- or oxygen-containing heterocycles. nih.gov Although this compound was not explicitly used in the study, the successful coupling of reagents like 2,3-methylenedioxyphenylzinc iodide highlights the method's applicability for introducing variously substituted aryl groups. nih.gov

Table 2: Functionalization of 1,2-Azaborine via Negishi Coupling

| Substrate | Arylzinc Reagent | Catalyst | Product | Yield |

| 3-Bromo-1,2-azaborine | Aryl-ZnX | Pd₂(dba)₃ / SPhos | 3-Aryl-1,2-azaborine | Good to Excellent |

| Example Arylzinc Reagents Used: | 2,3-Methylenedioxyphenylzinc iodide | 96% nih.gov | ||

| 4-Coumarinylzinc bromide | 75% nih.gov | |||

| Isoquinolinylzinc bromide | 88% nih.gov |

This methodology provides a clear pathway for the regioselective installation of aryl moieties, such as the 2-fluorophenyl group, onto the azaborine scaffold. nih.gov

Stereoselective Synthesis of Defined Geometries (e.g., (E)-alkenyl sulfides)

The control of alkene geometry is a fundamental aspect of stereoselective synthesis. Highly substituted alkenyl sulfides are valuable intermediates in organic synthesis. A robust method has been developed for the synthesis of tetrasubstituted alkenyl sulfides with excellent (E)-stereoselectivity. researchgate.net

The process involves a copper(I)-mediated carbometalation of an alkynyl sulfide (B99878) with a functionalized diorganozinc reagent. researchgate.net This step forms an alkenylcopper intermediate with a defined geometry. This intermediate can then be trapped by various electrophiles to yield the final, highly substituted alkenyl sulfide. The reaction sequence demonstrates excellent stereoselectivity, with E/Z ratios often exceeding 99:1. researchgate.net The use of functionalized arylzinc reagents allows for the introduction of diverse substituents, making this a versatile tool for constructing complex alkenes. researchgate.net

Table 3: Stereoselective Synthesis of (E)-Alkenyl Sulfides

| Step | Reaction | Description |

| 1. Carbocupration | Alkynyl sulfide + Ar₂Zn + CuCN·2LiCl | A functionalized diorganozinc reagent adds across the alkyne triple bond in a copper-catalyzed reaction to form a stereodefined alkenylcopper intermediate. |

| 2. Electrophilic Trap | Alkenylcopper intermediate + Electrophile (E⁺) | The intermediate reacts with an electrophile (e.g., I₂, allyl bromide) to yield the final (E)-alkenyl sulfide product with high geometric purity. |

This method provides highly stereoselective access to (E)-tetrasubstituted alkenyl sulfides using functionalized arylzinc reagents. researchgate.net

Tandem Reaction Sequences and Multi-Component Transformations

Tandem reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving step-economy. researchgate.netorganic-chemistry.org These processes are of significant interest in both academic and industrial research for their ability to rapidly generate molecular diversity. csic.esbeilstein-journals.org While the field of MCRs is extensive, with well-known examples like the Ugi and Passerini reactions, specific applications that employ this compound as a key starting component in a tandem or multi-component sequence are not prominently documented in the reviewed literature. nih.gov

Analytical Methodologies for Mechanistic Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-Fluorophenylzinc iodide and its products in solution. nih.goved.ac.uk As a non-destructive technique, it allows for the quantitative analysis of reaction mixtures over time, providing a window into reaction kinetics and mechanisms. nih.goved.ac.uk

For this compound, several nuclei are of particular interest:

¹H NMR: Provides information about the protons on the aromatic ring. The chemical shifts and coupling patterns of these protons can confirm the formation of the desired organozinc reagent and any subsequent products. Changes in the aromatic region of the spectrum are monitored to track the conversion of the starting aryl halide and the formation of the cross-coupled product.

¹³C NMR: Offers detailed information about the carbon skeleton of the molecule. The carbon atom bonded to zinc will exhibit a characteristic chemical shift. Observing the disappearance of the signal for the carbon-iodine bond in the starting material and the appearance of new signals corresponding to the product provides definitive evidence of reaction progress.

¹⁹F NMR: This is particularly valuable for fluorine-containing compounds. The fluorine atom in this compound serves as a sensitive probe of the electronic environment. Its chemical shift can provide insights into the nature of the zincate species in solution and can be easily monitored throughout a reaction without interference from other signals. nih.gov

While NMR is powerful for observing bulk species in solution, it's important to note that it may not detect low-concentration or short-lived intermediates. nih.gov Often, the predominant species observed by ¹H NMR in solutions of organozinc halides is the dialkylzinc (R₂Zn), which exists in a rapid Schlenk equilibrium with the monoalkylzinc halide (RZnX). nih.gov

Table 1: Key NMR Nuclei for the Analysis of this compound Reactions

| Nucleus | Information Provided | Application in Mechanistic Studies |

|---|---|---|

| ¹H | Proton environment, coupling constants | Structural confirmation of reactants and products; reaction kinetics by integration. |

| ¹³C | Carbon skeleton, C-Zn bond formation | Tracking conversion of starting materials; identifying product structure. |

| ¹⁹F | Electronic environment of the fluorine atom | Sensitive probe for structural changes; monitoring reaction progress without background signals. |

Gas Chromatography (GC) for Reaction Progress Monitoring and Product Purity Analysis

Gas Chromatography (GC) is a robust and widely used technique for monitoring the progress of reactions involving this compound, such as in Negishi cross-coupling. nih.govnih.gov By taking aliquots from the reaction mixture at various time points, GC analysis allows for the separation and quantification of volatile components, including the starting aryl iodide, the cross-coupled product, and any volatile byproducts. nih.gov

The primary applications of GC in this context are:

Reaction Monitoring: The consumption of the starting material and the formation of the product can be tracked over time. This data is crucial for determining reaction rates and identifying the optimal reaction time for achieving maximum yield.

Yield Determination: After the reaction is complete, GC can be used with an internal standard to accurately determine the yield of the desired product.

Purity Analysis: GC analysis of the final, isolated product can assess its purity by detecting any remaining starting materials or byproducts. In reactions where stereoisomers might be formed, GC can also be used to determine the isomeric ratio (e.g., Z/E ratio). nih.govnih.gov

Mass Spectrometry (MS) for Elucidation of Molecular Structures and Reaction Intermediates

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing invaluable information on the molecular weight and structure of reactants, products, and reaction intermediates. docbrown.infodocbrown.info

In the context of this compound, MS is used to:

Confirm Product Identity: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the product with high accuracy, confirming its identity.

Identify Intermediates: Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged species in solution. nih.gov This is particularly useful for studying organozinc reagents, as it can identify higher-order zincate complexes (e.g., [RZnI₂]⁻) that may be crucial reactive intermediates but are not easily observed by NMR. nih.gov

Elucidate Fragmentation Patterns: The fragmentation pattern of a molecule in the mass spectrometer provides a fingerprint that can help to elucidate its structure. For example, in a Negishi coupling product, characteristic fragments corresponding to the two coupled aryl groups would be expected.

Gas-Phase Studies: The combination of ESI-MS with techniques like Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy allows for the detailed characterization of the structure and coordination of organozinc cations in the gas phase, providing fundamental insights into their intrinsic properties. researchgate.netrsc.org

It is worth noting that ESI-MS preferentially detects charged species, which may lead to a skewed representation of the actual distribution of neutral and ionic species in the reaction solution. nih.gov

Titrimetric Methods for Precise Concentration Determination of Organozinc Solutions

The precise concentration of the active organozinc reagent is critical for stoichiometric control in chemical reactions, ensuring reproducibility and maximizing yield. Titrimetric methods offer a straightforward and reliable way to determine the molarity of this compound solutions.

One of the most common methods is iodometric titration . orgsyn.orgncl.res.in The procedure involves the following steps:

An accurately measured aliquot of the this compound solution is taken under an inert atmosphere.

The solution is titrated with a standardized solution of iodine (I₂) in an appropriate solvent like tetrahydrofuran (B95107) (THF). orgsyn.org

The organozinc compound reacts with iodine in a 1:1 molar ratio.

The endpoint is reached when all the organozinc reagent has been consumed, indicated by the persistence of the brown color of iodine. orgsyn.orgncl.res.in

This method quantifies the amount of active carbon-zinc bonds in the solution, providing a more accurate measure of reactive species than simply relying on the initial weight of the reagents used in its preparation.

Table 2: Summary of Iodometric Titration for Organozinc Reagents

| Titrant | Analyte | Stoichiometry (Analyte:Titrant) | Endpoint Indication |

|---|

In Situ Spectroscopic Techniques for Real-time Mechanistic Insight (e.g., IR, UV-Vis)

In situ spectroscopic techniques allow for the monitoring of reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products without the need for sampling. This approach offers a dynamic view of the reaction mechanism and kinetics.

Infrared (IR) Spectroscopy: In situ IR, often using an Attenuated Total Reflectance (ATR) probe, can track a reaction by monitoring changes in the vibrational frequencies of specific functional groups. For reactions involving this compound, one could monitor the disappearance of the C-I vibrational mode of the starting material or the appearance of characteristic bands of the product. FTIR spectroscopy has also been used to help identify the molecular structures of organozinc complexes in solution. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is applicable if one or more components of the reaction mixture possess a chromophore that absorbs light in the ultraviolet or visible range. spectroscopyonline.com The absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer's Law). libretexts.org By monitoring the change in absorbance at a characteristic wavelength for a reactant, product, or a colored intermediate, one can obtain real-time kinetic data. acs.org For example, many organometallic complexes involved in catalytic cycles have distinct UV-Vis spectra, and their formation and consumption can be tracked to elucidate the catalytic mechanism. acs.orgresearchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways of organometallic reagents, including 2-fluorophenylzinc iodide. nih.govnih.gov By calculating the potential energy surfaces of a reaction, DFT allows chemists to map out the entire course of a chemical transformation, from reactants to products, via various transition states and intermediates. nih.govnih.gov

For reactions involving this compound, DFT calculations are employed to model key mechanistic steps such as oxidative addition, transmetalation, and reductive elimination, which are fundamental to widely used cross-coupling reactions like the Negishi coupling. nih.govresearchgate.net For instance, DFT can be used to explore the feasibility of a proposed catalytic cycle by characterizing the structures and energies of all stationary points along the pathway. nih.gov Studies on related fluorinated compounds have successfully used DFT to map complete reaction paths, with the optimal pathways determined by comparing the rate constants calculated via transition-state theory. nih.gov This approach is critical for understanding how the ortho-fluoro substituent on the phenyl ring influences the energetics of the reaction pathway, potentially favoring one route over another and thereby dictating the final product distribution.

Computational investigations into Ni-catalyzed cross-coupling reactions with organozinc reagents have identified novel catalytic cycles. nih.govjst.go.jp These DFT studies help to rationalize experimental observations and provide a detailed, step-by-step view of the reaction mechanism, which is crucial for optimizing reaction conditions and developing new catalytic systems. jst.go.jp

Modeling of Transition States and Activation Barriers in Catalytic Cycles

The transition state, a fleeting, high-energy configuration that molecules pass through during a chemical reaction, is a critical determinant of reaction rate and selectivity. mit.edu Modeling these elusive structures and their associated activation barriers is a key application of computational chemistry in the study of this compound.

| Reaction Step | Computational Method | Calculated Parameter | Significance for this compound |

| Phenyl shift to Ni(0) | DFT (M06/6-311++G**) | Activation Energy (Ea) | Predicts the feasibility of Ni(0)-ate complex formation in cross-coupling. |

| Oxidative Addition | DFT (B3LYP/6-31G*) | Activation Barrier (ΔG‡) | Determines the rate of the initial catalyst activation step. |

| Reductive Elimination | DFT (B3LYP) | Activation Enthalpy (ΔH‡) | Indicates the energetic cost of the final product-forming step. nih.gov |

This table presents examples of how computational methods are applied to calculate key energetic parameters in catalytic cycles relevant to organozinc reagents. The specific values depend on the exact reaction system (catalyst, substrates, solvent) being modeled.

Analysis of Electronic Structures and Reactivity Descriptors

The reactivity of this compound is intrinsically linked to its electronic structure. The presence of the highly electronegative fluorine atom at the ortho position exerts a significant inductive electron-withdrawing effect, which alters the electron distribution within the molecule and influences its chemical behavior.

Computational methods, particularly DFT and Natural Bond Orbital (NBO) analysis, are used to probe this electronic structure in detail. jst.go.jpmdpi.com These analyses can quantify the charge distribution across the molecule, revealing the polarity of the key carbon-zinc (C-Zn) and zinc-iodine (Zn-I) bonds. The C-Zn bond in organozinc reagents possesses a balance of covalent and ionic character, which confers high functional group tolerance and moderate reactivity. researchgate.net

Key reactivity descriptors derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity. For a nucleophile like this compound, the energy and localization of the HOMO indicate its propensity to react with electrophiles. mdpi.com

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of interaction. mdpi.com

Global and Local Reactivity Indices: Concepts from conceptual DFT, such as electrophilicity (ω) and local Fukui functions, provide quantitative measures of reactivity and site selectivity. mdpi.com

Studies on related organometallic complexes have shown how the electronic structure dictates reactivity, for example, by influencing the polarity of metal-metal bonds or by determining whether a ligand or metal center is the primary site of redox changes. researchgate.netcornell.edu For this compound, these computational tools confirm that the fluorine atom increases the electrophilicity at the zinc-bound carbon, which can accelerate steps like transmetalation in catalytic cycles.

| Atom | Formal Oxidation State | Electron Configuration (Valence) | Role in this compound |

| Carbon | Variable | [He] 2s²2p² | Forms the crucial C-Zn bond; its reactivity is modulated by the fluorine substituent. |

| Fluorine | -1 | [He] 2s²2p⁵ | Exerts a strong electron-withdrawing effect, influencing the molecule's electronic properties and reactivity. thieme-connect.com |

| Zinc | +2 | [Ar] 3d¹⁰4s² | The metallic center, forming bonds with the aryl group and iodide, facilitating its role in transmetalation. |

| Iodine | -1 | [Kr] 4d¹⁰5s²5p⁵ | Acts as a leaving group and influences the reagent's stability and solubility, particularly in solvents like THF. |

This table summarizes the electronic contributions of the constituent elements of this compound.

Prediction of Regio- and Stereoselectivity in Organozinc Reactions

When a reaction can yield multiple structural isomers (regioisomers) or spatial isomers (stereoisomers), predicting and controlling the outcome is a major goal of synthetic chemistry. Computational chemistry provides powerful predictive models for understanding the origins of regio- and stereoselectivity in reactions involving this compound. mdpi.comchemrxiv.org

Regioselectivity: In reactions such as cross-couplings, if the coupling partner has multiple potential reaction sites, the regioselectivity is determined by which site reacts preferentially. DFT calculations can predict this by comparing the activation barriers for the pathways leading to each regioisomer. mdpi.com The pathway with the lower energy barrier will be kinetically favored, leading to the major product. For this compound, the electronic and steric influence of the ortho-fluoro group is a key factor. For instance, in related compounds, the interplay between an electron-withdrawing fluorine and an electron-donating methyl group has been shown to tune regioselectivity in cross-couplings.

Stereoselectivity: Many reactions create new chiral centers. Predicting which stereoisomer will be formed preferentially (enantioselectivity or diastereoselectivity) is crucial. Computational modeling can rationalize the stereochemical outcome by analyzing the transition states leading to the different stereoisomers. acs.org DFT studies on the asymmetric allylation of aldehydes with organozinc reagents, for example, have successfully explained the mode of action and origins of stereoselectivity by comparing the energies of the diastereomeric transition states. acs.org The favored transition state, which is lower in energy, often features minimized steric clashes or more favorable electronic interactions (e.g., a lower dipole moment). acs.org By modeling the interaction of this compound with chiral catalysts and substrates, the specific non-covalent interactions that dictate the stereochemical outcome can be identified, guiding the design of more selective reactions. ucl.ac.uk

Future Directions and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes to 2-Fluorophenylzinc Iodide

The pursuit of sustainability is a major driver in modern chemical synthesis. numberanalytics.com Traditional methods for preparing organometallic reagents often involve hazardous solvents and generate significant waste. numberanalytics.com Future research is focused on developing greener synthetic pathways for this compound that minimize environmental impact. numberanalytics.comnumberanalytics.com

Key strategies in this area include:

Use of Green Solvents: Research is moving away from traditional volatile organic solvents towards more environmentally friendly alternatives. numberanalytics.com Water, bio-based solvents (like glycerol (B35011) and limonene), ionic liquids, and deep eutectic solvents are being explored for organometallic reactions. numberanalytics.com The challenge lies in adapting the synthesis of this compound, which is sensitive to moisture, to these greener solvent systems.

Renewable Feedstocks: The development of methods to generate organozinc reagents from renewable biomass sources is a long-term goal for sustainable chemistry. numberanalytics.com

Waste Minimization: Improving reaction efficiency to maximize the incorporation of all materials into the final product is a core principle of green chemistry. numberanalytics.com This involves optimizing reaction conditions and developing more efficient catalytic systems for the preparation of this compound.

A comparative look at traditional versus green solvents highlights the shift in synthetic strategy:

| Feature | Traditional Solvents (e.g., THF, Toluene) | Green Solvents (e.g., Water, Ionic Liquids) |

| Source | Fossil fuels | Renewable or abundant sources |

| Toxicity | Often high, with health and environmental risks | Generally low toxicity and biodegradable numberanalytics.com |

| Volatility | High, contributing to air pollution | Low, reducing emissions numberanalytics.com |

| Recyclability | Can be difficult and energy-intensive | Often easier to recycle and reuse |

Innovation in Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound, primarily Negishi cross-coupling reactions, are heavily dependent on the catalyst used. numberanalytics.comresearchgate.net While palladium catalysts are most common, ongoing research aims to develop new catalytic systems with improved performance. numberanalytics.comacs.org

Future innovations are expected in the following areas:

Advanced Palladium and Nickel Catalysts: The design of new palladium and nickel catalysts with more effective ligands is a key research area. numberanalytics.comnih.gov Ligands play a critical role in stabilizing the metal center and influencing the catalyst's reactivity and selectivity. numberanalytics.comorganic-chemistry.org For example, bulky N-heterocyclic carbene (NHC) ligands have shown significantly higher reactivity in various cross-coupling applications. researchgate.net

Earth-Abundant Metal Catalysts: To improve sustainability and reduce costs, there is a growing interest in replacing precious metals like palladium with earth-abundant and less toxic metals such as iron, copper, and cobalt. numberanalytics.comacs.orgresearchgate.net Developing effective catalysts from these metals for reactions with this compound is a significant challenge and a major research focus. acs.orgchemistryjournal.net

Heterogeneous Catalysis: The development of solid-supported catalysts, such as palladium complexes immobilized on silica (B1680970) gel, offers advantages in terms of catalyst recovery and reuse, which is crucial for both cost-effectiveness and sustainability. rsc.org

| Catalyst Type | Metal Center | Key Advantages | Research Direction |

| Traditional | Palladium, Nickel | High activity and selectivity in Negishi coupling numberanalytics.comresearchgate.net | Development of more active and stable ligands (e.g., NHCs) numberanalytics.comresearchgate.net |

| Emerging | Iron, Copper, Cobalt | Lower cost, greater abundance, reduced toxicity numberanalytics.comacs.org | Improving catalytic efficiency and functional group tolerance acs.orgresearchgate.net |

| Heterogeneous | Palladium on support | Easy separation and recyclability, suitable for flow chemistry rsc.org | Enhancing long-term stability and activity rsc.org |

Exploration of Asymmetric Transformations for Enantioenriched Product Formation

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The use of organozinc reagents in the enantioselective addition to carbonyl compounds is a well-established method for creating chiral alcohols. researchgate.net Future research will likely focus on expanding the scope of asymmetric transformations involving this compound to produce a wider range of enantioenriched products.

This involves the design and application of chiral ligands that can effectively control the stereochemical outcome of the reaction. acs.org The development of catalytic enantioselective carbozincation, for instance, can produce enantiomerically enriched organozinc intermediates that undergo stereospecific reactions. nih.gov While challenging, achieving high enantioselectivity in cross-coupling reactions with racemic alkyl halides is possible through the use of chiral nickel catalysts, which can generate a single enantiomer of the product. nih.gov The goal is to develop robust and general methods for the synthesis of optically active 2-fluorobiaryl compounds and other valuable chiral building blocks. researchgate.netacs.org

Integration of this compound in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing and drug discovery. vapourtec.comnih.gov These technologies offer improved safety, efficiency, and scalability compared to traditional batch processes. vapourtec.comljmu.ac.uk The integration of this compound into these platforms is a significant area of future development.

Continuous flow systems allow for precise control over reaction parameters like temperature and mixing, which is particularly advantageous for exothermic organometallic reactions. ljmu.ac.uknih.gov This technology enables the safe in-situ generation of often unstable organozinc reagents, which are then used immediately in a subsequent reaction, such as a Negishi coupling. nih.govacs.org Researchers have developed telescoped flow procedures consisting of metalation, zincation, and Negishi cross-coupling to efficiently produce 2-fluorobiaryl products in high yields with short residence times. ljmu.ac.uknih.gov

Automated synthesis platforms, often coupled with flow chemistry, enable the rapid generation of compound libraries for high-throughput screening in drug discovery. nih.govnih.gov An automated workflow for Negishi coupling allows for the diversification of molecular scaffolds with a wide variety of organozinc reagents, accelerating the discovery of new bioactive molecules. acs.orgvapourtec.com

| Technology | Key Advantages for this compound Reactions | Research Focus |

| Flow Chemistry | Enhanced safety, precise control of reaction conditions, scalability, in-situ generation of reagent vapourtec.comljmu.ac.uknih.gov | Development of robust heterogeneous catalysts for continuous flow reactors rsc.org |

| Automated Synthesis | High-throughput library generation, rapid reaction optimization, minimal human intervention nih.govnih.gov | Integration of synthesis, work-up, and purification into a single automated workflow nih.govvapourtec.com |

Investigation into Novel Reactivity Modes Beyond Cross-Coupling

While this compound is predominantly used in cross-coupling reactions, exploring its reactivity in other types of transformations is a promising research avenue. Organozinc reagents possess a unique reactivity profile that allows for a broad functional group tolerance. numberanalytics.comdokumen.pub

Future research could focus on:

Tandem and Domino Reactions: Designing one-pot procedures where this compound participates in a cascade of reactions, such as a tandem addition/cyclization process, can rapidly build molecular complexity. acs.org For example, the addition of an organozinc reagent to an alkynyl aldehyde can be followed by an intramolecular cyclization to form complex heterocyclic structures. acs.org

Reactions with Different Electrophiles: Expanding the scope of coupling partners beyond organic halides could unlock new synthetic possibilities. This includes exploring reactions with electrophiles like aryl sulfonates or aryl thioethers, which can be achieved using specialized nickel catalyst systems. acs.orgnih.gov

Carbozincation Reactions: The addition of the carbon-zinc bond across alkenes or alkynes (carbozincation) is an efficient way to construct new carbon-carbon and carbon-zinc bonds in a single step. nih.gov Developing catalytic carbozincation methods using this compound would provide novel pathways to functionalized organozinc intermediates. nih.gov

The exploration of these novel reactivity modes will further establish this compound as a versatile and powerful tool in the synthetic chemist's arsenal.

Conclusion

Summary of Key Research Contributions and Understanding of 2-Fluorophenylzinc Iodide

This compound has been established as a valuable and versatile reagent in organic chemistry. Its primary contribution lies in its role as a nucleophilic partner in Negishi cross-coupling reactions, providing a reliable method for introducing the 2-fluorophenyl moiety into a wide array of organic molecules. Research has demonstrated that it can be synthesized through robust methods like direct zinc insertion or transmetalation and that its moderate reactivity affords excellent functional group tolerance. This property makes it a superior choice over more reactive organometallic counterparts in the context of complex, multi-step syntheses. Its commercial availability as a THF solution has further solidified its place as a practical tool for academic and industrial chemists, enabling the efficient construction of 2-fluorobiaryl structures, which are key components in various target molecules.

Broader Implications for Fluorine Chemistry and General Organic Synthesis

The study and application of this compound have broader implications for the fields of fluorine chemistry and organic synthesis. The successful use of this reagent underscores the importance of developing and understanding fluorinated organometallic reagents. The fluorine atom can dramatically alter the biological and material properties of a molecule, and reagents like this compound provide a direct and predictable way to incorporate this element. nih.gov Its utility in the Negishi coupling reinforces the power of transition metal-catalyzed reactions to forge challenging carbon-carbon bonds with high precision and efficiency. As the demand for sophisticated fluorinated compounds in pharmaceuticals, agrochemicals, and advanced materials continues to grow, the principles demonstrated by the chemistry of this compound will continue to guide the development of new synthetic methods and novel fluorinated building blocks.

Q & A

Q. Methodological Answer :

- Transmetallation is a common method: React 2-fluorophenyllithium or Grignard reagents with ZnI₂ under strict inert conditions (Schlenk line or glovebox) .

- Critical Parameters :

- Solvent choice (THF or Et₂O) impacts reactivity.

- Temperature control (−78°C to 0°C) minimizes side reactions.

- Characterization :

Q. Advanced: How to address low yields due to competing halogen exchange or proto-demetalation?

- Optimization Strategies :

Basic: What analytical techniques are essential for confirming the structure of this compound?

Q. Methodological Answer :

- Multimodal Characterization :

- Quantitative Metrics :

- Iodine Content : Titration with Na₂S₂O₃ ensures stoichiometric accuracy .

Q. Advanced: How to resolve discrepancies in XRD data caused by polymorphism or solvent inclusion?

- Mitigation Approaches :

Basic: What are standard protocols for handling air- and moisture-sensitive this compound?

Q. Methodological Answer :

Q. Advanced: How to design kinetic studies for assessing reagent stability under varying conditions?

- Experimental Design :

Basic: How to validate the reproducibility of synthetic batches for cross-coupling reactions?

Q. Methodological Answer :

Q. Advanced: How to identify and mitigate ligand-induced side reactions in cross-coupling?

- Strategies :

Basic: What computational tools aid in predicting the reactivity of this compound?

Q. Methodological Answer :

Q. Advanced: How to reconcile contradictions between computational predictions and experimental outcomes?

- Troubleshooting :

- Validate solvent effects via COSMO-RS simulations.

- Adjust basis sets (e.g., 6-311++G**) for halide-specific interactions .

Advanced: How to analyze trace decomposition products during long-term storage?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.